EUK-8

Vue d'ensemble

Description

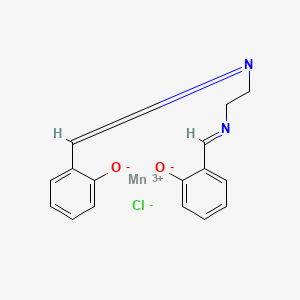

N,N'-Bis(salicylideneamino)ethane-manganese(II), also known as N,N'-Bis(salicylideneamino)ethane-manganese(II), is a useful research compound. Its molecular formula is C16H14ClMnN2O2 and its molecular weight is 356.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N'-Bis(salicylideneamino)ethane-manganese(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(salicylideneamino)ethane-manganese(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

EUK-8 est un complexe salen-manganèse qui présente de puissantes activités antioxydantes . Il a été démontré qu'il présentait des activités de superoxyde dismutase, de catalase et de glutathion peroxydase . Ces activités pourraient potentiellement faciliter l'élimination de l'excès d'espèces réactives de l'oxygène (ROS), rétablissant ainsi l'équilibre redox dans les cellules et organes endommagés .

Gestion du diabète

This compound a été trouvé pour réduire le glucose et les lipides sériques et améliorer les dommages oxydatifs induits par la streptozotocine dans les tissus du pancréas, du foie, des reins et du cerveau de rats diabétiques . Il améliore l'état antioxydant en réduisant la peroxydation lipidique et en améliorant les activités des enzymes antioxydantes dans divers tissus de rats diabétiques .

Inhibition des fibrilles amyloïdes

This compound inhibe la formation de fibrilles amyloïdes, y compris le polypeptide amyloïde des îlots (IAPP), l'agrégation amyloïde β et la lysozyme amyloïde . Il semble qu'this compound perturbe les fibrilles amyloïdes préformées .

Prolongation de la durée de vie

This compound a été rapporté pour prolonger la durée de vie des vers nématodes (Caenorhabditis elegans) de 44 % par rapport au groupe témoin . Le traitement des vers vieillissant prématurément a entraîné une normalisation de leur durée de vie, ce qui représente une augmentation de 67 % .

Réduction de la toxicité du cadmium

This compound, en tant que complexe Mn-salen, diminue l'absorption et la cytotoxicité du cadmium (Cd), tandis que le salen perturbe l'intégrité de la membrane et augmente l'absorption et la cytotoxicité du Cd . Le complexe Cd-salen formé ne perturbe pas l'intégrité des membranes cellulaires et l'afflux de métal n'est donc pas renforcé .

Thérapie potentielle pour les blessures médiées par les ROS

This compound a suscité un intérêt intense pour la thérapie des blessures médiées par les ROS . Il a été étudié pour son activité sur le traitement de plusieurs troubles pathologiques associés aux dommages oxydatifs, y compris les maladies neurodégénératives, inflammatoires et cardiovasculaires ; les lésions tissulaires ; et autres dommages liés au foie, aux reins ou aux poumons .

Mécanisme D'action

EUK-8, also known as Manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride or N,N’-Bis(salicylideneamino)ethane-manganese(II), is a synthetic superoxide dismutase and catalase mimetic that exhibits potent antioxidant activities .

Target of Action

This compound primarily targets Reactive Oxygen Species (ROS) and Superoxide Dismutase 1 (SOD1) . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis SOD1 is an enzyme that alternately catalyzes the dismutation of the superoxide (O2−) radical into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2).

Mode of Action

This compound acts as a ROS scavenger and a SOD1 stimulant . As a ROS scavenger, it neutralizes the free radicals to prevent oxidative damage. As a SOD1 stimulant, it enhances the activity of SOD1, promoting the conversion of harmful superoxide radicals into less reactive molecular oxygen or hydrogen peroxide .

Biochemical Pathways

This compound impacts the oxidative stress pathway . By scavenging ROS and stimulating SOD1, it reduces oxidative stress, which is a key factor in the pathogenesis of various diseases, including diabetes . It also affects lipid peroxidation and enhances the activities of antioxidant enzymes in various tissues .

Result of Action

This compound has been shown to reduce serum glucose and lipids and ameliorate oxidative damage in various tissues of diabetic rats . It improves the antioxidant status by reducing lipid peroxidation and enhancing the antioxidant enzymes activities . In addition, it has been found to ameliorate acute lung injury in endotoxemic swine .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress in the environment enhances the need for and therefore the effectiveness of this compound’s antioxidant action . .

Analyse Biochimique

Biochemical Properties

N,N’-Bis(salicylideneamino)ethane-manganese(II) plays a significant role in biochemical reactions, particularly in mimicking the water oxidation complex in photosystem II. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metal ion transport. The nature of these interactions often involves coordination with the manganese center, which can facilitate redox reactions and stabilize reactive intermediates .

Cellular Effects

N,N’-Bis(salicylideneamino)ethane-manganese(II) has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of antioxidant enzymes, thereby altering the cellular redox state and impacting processes such as apoptosis and proliferation .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(salicylideneamino)ethane-manganese(II) involves its ability to bind to biomolecules through its manganese center. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to long-term effects on cellular function. For example, prolonged exposure to this compound can result in altered cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of N,N’-Bis(salicylideneamino)ethane-manganese(II) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can exhibit toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N,N’-Bis(salicylideneamino)ethane-manganese(II) is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. This compound interacts with enzymes such as superoxide dismutase and catalase, influencing metabolic flux and metabolite levels. These interactions can modulate the cellular response to oxidative stress and maintain redox balance .

Transport and Distribution

Within cells and tissues, N,N’-Bis(salicylideneamino)ethane-manganese(II) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of N,N’-Bis(salicylideneamino)ethane-manganese(II) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria or the nucleus, where it can exert its effects on cellular metabolism and gene expression .

Propriétés

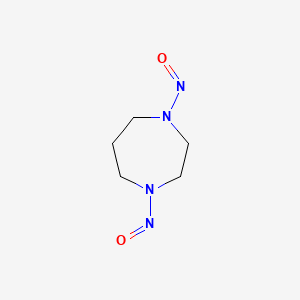

IUPAC Name |

manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQGFROGWOHBAG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClMnN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53177-12-1 | |

| Record name | N,N'-Bis(salicylideneamino)ethane-manganese(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: EUK-8 primarily acts as a catalytic scavenger of reactive oxygen species (ROS) by mimicking the activities of superoxide dismutase (SOD) and catalase. [, , , , , ] It catalyzes the breakdown of superoxide radicals (O2•−) and hydrogen peroxide (H2O2) into less reactive species like oxygen (O2) and water (H2O). [, ]

ANone: By reducing ROS levels, this compound has been shown to:

- Protect against neuronal damage: In models of Alzheimer's disease, this compound protects against amyloid beta-peptide (Aβ)-induced neurotoxicity, likely by reducing ROS-mediated neuronal damage. [, , ] It also protects against hypoxia- and acidosis-induced damage in hippocampal slices. []

- Improve cardiac function: this compound improves cardiac recovery after ischemia-reperfusion injury in aged female rats, possibly by reducing oxidative stress and inflammation. [, ] It also prevents and reverses dilated cardiomyopathy in mice lacking manganese superoxide dismutase activity. []

- Reduce organ injury: this compound attenuates organ injury in models of hemorrhagic shock, endotoxemia, and acute lung injury, likely by mitigating ROS-mediated damage. [, , , , ]

- Modulate cellular signaling: this compound inhibits angiotensin II-induced vasoconstriction and collagen synthesis in cardiac fibroblasts, suggesting its role in modulating oxidative signaling pathways. [, ] It also influences cellular redox environments, impacting pathways related to cell growth, hypertrophy, and apoptosis. [, ]

ANone: While this compound primarily targets ROS, research suggests a complex relationship with NO:

- Indirect protection: By scavenging superoxide, this compound indirectly protects NO from being scavenged, thus preserving NO-mediated vasodilation. [, , , ]

- Direct oxidation: At higher concentrations or under specific conditions, this compound can be oxidized to form oxoMn-salen complexes. [] These oxidized forms have been shown to directly oxidize NO to nitrogen dioxide (NO2) and nitrite (NO2-) to nitrate (NO3-). []

ANone: The molecular formula of this compound is C16H14ClMnN2O2, and its molecular weight is 356.69 g/mol. []

ANone: While the provided abstracts don't delve into detailed spectroscopic analysis, this compound's structure and properties can be characterized using techniques like:

- Storage: this compound should be stored under inert atmosphere at low temperatures (2°C to 8°C) and protected from light to prevent degradation. []

- Solvent compatibility: this compound shows good solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits moderate solubility in less polar solvents such as methylene chloride and acetonitrile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1216948.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)